Benzyl 5-Chlorospiro[Indoline-3,4-Piperidine]-1-Carboxylate
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Overview
Description
Benzyl 5-Chlorospiro[Indoline-3,4-Piperidine]-1-Carboxylate: is a spirocyclic compound that features a unique structural motif where an indoline and piperidine ring system are fused together. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-Chlorospiro[Indoline-3,4-Piperidine]-1-Carboxylate typically involves multicomponent reactions. One common method includes the condensation of isatin, amino acids, and 1,3-dipolarophiles. This method is favored for its efficiency and the ability to produce the spirocyclic scaffold in a stereoselective manner .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthetic routes. These methods would need to ensure high yield and purity, often employing continuous flow chemistry or batch processing techniques to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-Chlorospiro[Indoline-3,4-Piperidine]-1-Carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to reduce double bonds or other reducible groups within the molecule.
Substitution: Commonly involves the replacement of the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
Benzyl 5-Chlorospiro[Indoline-3,4-Piperidine]-1-Carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 5-Chlorospiro[Indoline-3,4-Piperidine]-1-Carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect multiple pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Spirotryprostatin A and B: Known for their microtubule assembly inhibition.
Pteropodine and Isopteropodine: Affect muscarinic serotonin receptors.
Horsfiline and Mitraphylline: Alkaloids with promising pharmacological activity.
Uniqueness
Benzyl 5-Chlorospiro[Indoline-3,4-Piperidine]-1-Carboxylate stands out due to its unique spirocyclic structure, which provides a rigid and three-dimensional framework. This structure enhances its binding affinity to biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C20H21ClN2O2 |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
benzyl 5-chlorospiro[2H-indole-3,4'-piperidine]-1-carboxylate |
InChI |
InChI=1S/C20H21ClN2O2/c21-16-6-7-18-17(12-16)20(8-10-22-11-9-20)14-23(18)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2 |
InChI Key |
XZWPLIDPFRUHEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CN(C3=C2C=C(C=C3)Cl)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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